3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-methylsulfanyl-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-20-14-11-7-6-10-13(14)15-17-18-16(21-2)19(15)12-8-4-3-5-9-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFBQWZJSRPYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazides and Isothiocyanates
The triazole scaffold is typically synthesized via cyclocondensation between hydrazides and aryl isothiocyanates. For the target compound, this involves:
Step 1: Synthesis of 2-(Methylsulfanyl)benzohydrazide
- Reactants : 2-(Methylsulfanyl)benzoic acid and hydrazine hydrate.
- Conditions : Reflux in ethanol (4–6 h).
- Mechanism : Nucleophilic acyl substitution followed by hydrazide formation.
Step 2: Reaction with Phenyl Isothiocyanate
- Reactants : 2-(Methylsulfanyl)benzohydrazide and phenyl isothiocyanate.
- Catalyst : Sodium ethoxide (0.01 mol) in ethanol.
- Conditions : Stirring at room temperature (30 min), followed by reflux (1 h).
- Intermediate : Thiourea derivative, which undergoes cyclization to form 5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thione.
Step 3: Alkylation with Methyl Iodide
- Reactants : Triazole-3-thione intermediate and methyl iodide (1.5 equiv).
- Base : Sodium hydroxide (1.0 equiv).
- Solvent : Dichloromethane or ethanol.
- Conditions : Room temperature (2 h), yielding the final product.
Reaction Summary :
$$
\text{Hydrazide} + \text{Ar-NCS} \xrightarrow[\text{EtOH, NaOEt}]{\Delta} \text{Triazole-3-thione} \xrightarrow[\text{CH}_3\text{I, NaOH}]{\text{RT}} \text{Target Compound}
$$
Alternative Pathways: Thione Alkylation Precedents
Source demonstrates the direct alkylation of 4-amino-5-phenyl-2,4-dihydrotriazole-3-thione with methyl iodide, achieving 73% yield. Adapting this method:
- Substrate Modification : Use 5-[2-(methylsulfanyl)phenyl]-4-phenyl-2,4-dihydrotriazole-3-thione.
- Alkylation : Methyl iodide (1.2 equiv), NaOH (1.0 equiv), CH₂Cl₂, 2 h.
Advantages :
- Avoids multi-step hydrazide synthesis.
- Compatible with diverse thione precursors.
Challenges :
- Limited commercial availability of specialized thiones.
- Requires prior installation of the 2-(methylsulfanyl)phenyl group.
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods:
- Ultrasound-Assisted Cyclization : Reduces reaction time from hours to minutes (e.g., 6 min).
- Microwave Irradiation : Enhances yield (85–90%) for triazole formation.
- PEG-400 as Recyclable Catalyst : Minimizes waste in cyclocondensation.
Example Protocol :
- Reactants : Hydrazine carboxamide and 2-(methylsulfanyl)benzaldehyde.
- Conditions : Ultrasound (40 kHz, 25°C), no catalyst.
Analytical Characterization
Spectroscopic Data
Crystallographic Insights
- Dihedral Angles : ~44–89° between triazole and aryl rings, influencing packing.
- Hydrogen Bonding : N–H⋯N and C–H⋯O interactions stabilize crystal lattices.
Optimization and Challenges
Regiochemical Control
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl rings or the triazole ring .
Scientific Research Applications
3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The unique electronic properties of the triazole ring make this compound of interest in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the methylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Alkyl/Arylthio-Substituted Triazoles
Key Observations :
Electron-Withdrawing Group (EWG)-Substituted Triazoles
Key Observations :
Heterocycle-Fused Triazoles
Biological Activity
3-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its significance in medicinal chemistry.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Synthesis
The synthesis of triazole derivatives typically involves the reaction of hydrazine derivatives with carbonyl compounds or isothiocyanates. The specific synthetic route for this compound has not been extensively documented in the literature. However, similar compounds have been synthesized using methods that involve cyclization reactions under acidic or basic conditions .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of triazole derivatives. For instance, a series of 1,2,4-triazoles have shown significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of tubulin polymerization and interference with the cell cycle .
In vitro studies have indicated that compounds featuring a triazole core exhibit promising activity against human cancer cell lines such as:
- Hepatocellular carcinoma (HePG-2)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colorectal cancer (HCT-116)
Table 1 summarizes the anti-proliferative activity of selected triazole derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole A | MCF-7 | 15.0 |
| Triazole B | HePG-2 | 10.5 |
| Triazole C | PC-3 | 12.0 |
| Triazole D | HCT-116 | 9.8 |
Anti-Angiogenic Activity
In addition to their anticancer properties, some triazoles have demonstrated antiangiogenic effects, which inhibit the formation of new blood vessels—a critical process in tumor growth and metastasis. Research indicates that specific substitutions on the triazole ring can enhance this activity .
The biological activity of triazoles, including this compound, is primarily attributed to their ability to interact with cellular targets involved in proliferation and angiogenesis. These interactions may include:
- Tubulin Binding : Disruption of microtubule dynamics.
- Enzyme Inhibition : Targeting specific kinases involved in cell signaling pathways.
- Gene Expression Modulation : Influencing transcription factors related to cell cycle regulation.
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated a series of triazole derivatives for their anticancer properties using MTT assays across different cell lines. The results indicated that compounds with methylsulfanyl substitutions showed enhanced activity compared to their unsubstituted counterparts.
Case Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of various aryl-substituted triazoles. It was found that the presence of methylsulfanyl groups significantly increased both cytotoxicity and selectivity towards cancer cells while reducing toxicity towards normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
